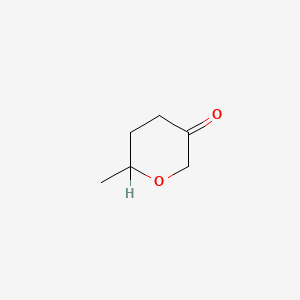
6-ethyldecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyldecan-3-one (also known as 6-ethyl-3-decanol or 6-ethyl-3-dodecanol) is a monohydric alcohol composed of a 12-carbon chain with one ethyl group attached to the sixth carbon. It is a colorless liquid with a sweet, fruity odor and a mild, pleasant taste. 6-ethyldecan-3-one is used in a variety of applications, including as a fragrance ingredient in cosmetics and toiletries, as a flavoring agent in food and beverages, and as a solvent for pharmaceuticals. In addition, it is used in the synthesis of other compounds, such as esters, amines, and alcohols.
Wissenschaftliche Forschungsanwendungen
6-ethyldecan-3-one has been studied for a variety of scientific research applications. It has been used as a model compound for studying the structure and behavior of aliphatic alcohols, as well as for investigating the effects of aliphatic alcohols on the environment. In addition, it has been used to study the reactivity of alcohols in organic reactions, and to study the effects of alcohols on the stability and reactivity of organic compounds.
Wirkmechanismus
6-ethyldecan-3-one is an aliphatic alcohol, meaning that it is composed of a chain of carbon atoms with one or more hydroxyl (OH) groups attached. The hydroxyl group is a polar group, meaning that it is attracted to both positive and negative charges. This allows it to interact with other molecules and form hydrogen bonds, which can affect the reactivity of the molecule. In addition, the presence of the ethyl group on the sixth carbon atom can increase the polarity of the molecule, making it more reactive.
Biochemical and Physiological Effects
6-ethyldecan-3-one has been studied for its potential biochemical and physiological effects. In animal studies, it has been found to have a mild sedative effect, and to reduce the activity of the central nervous system. In addition, it has been found to have anti-inflammatory and anti-bacterial properties. However, further research is needed to determine the full range of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-ethyldecan-3-one has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable at room temperature. In addition, it is non-toxic and does not have any known adverse effects. However, it can be difficult to work with due to its low vapor pressure and high boiling point.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-ethyldecan-3-one. These include further investigations into its biochemical and physiological effects, as well as its potential applications in the fields of medicine, cosmetics, and food and beverage production. In addition, research could be conducted into the synthesis of derivatives of 6-ethyldecan-3-one, and into the development of new methods for its synthesis. Finally, further research could be conducted into the environmental effects of 6-ethyldecan-3-one and its potential for bioaccumulation.
Synthesemethoden
6-ethyldecan-3-one can be synthesized in a variety of ways, including via the esterification of 6-ethylhexanoic acid and 3-pentanol, the reaction of 6-ethylhexanal and 3-pentanol, and the reaction of 6-ethylhexanoic acid and 3-pentanone. In addition, it can be synthesized from the reaction of 6-ethylhexanoic acid and 3-pentanol in the presence of an acid catalyst.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 6-ethyldecan-3-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1-bromo-6-ethylhexane", "sodium ethoxide", "1-decanol", "sodium hydride", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "anhydrous magnesium sulfate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 1-bromo-6-ethylhexane is reacted with sodium ethoxide to form 6-ethylhex-1-ene.", "Step 2: 6-ethylhex-1-ene is reacted with 1-decanol in the presence of sodium hydride to form 6-ethyldecan-1-ol.", "Step 3: 6-ethyldecan-1-ol is oxidized with acetic anhydride and sodium borohydride to form 6-ethyldecanal.", "Step 4: 6-ethyldecanal is reduced with sodium borohydride in the presence of acetic acid to form 6-ethyldecan-1-ol.", "Step 5: 6-ethyldecan-1-ol is dehydrated with sulfuric acid to form 6-ethyldecan-1-ene.", "Step 6: 6-ethyldecan-1-ene is hydrogenated with a palladium catalyst to form 6-ethyldecan-3-ol.", "Step 7: 6-ethyldecan-3-ol is oxidized with sodium hydroxide and sulfuric acid to form 6-ethyldecan-3-one.", "Step 8: The crude product is purified by washing with water, drying with anhydrous magnesium sulfate, and recrystallization from a suitable solvent.", "Step 9: The final product, 6-ethyldecan-3-one, is obtained as a colorless liquid with a fruity odor." ] } | |
CAS-Nummer |
40237-86-3 |
Molekularformel |
C12H24O |
Molekulargewicht |
184.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




